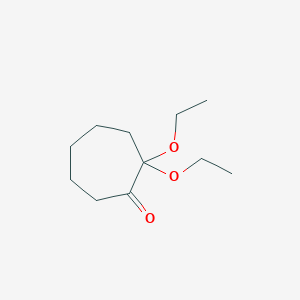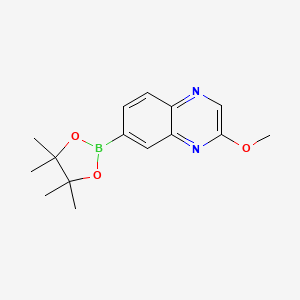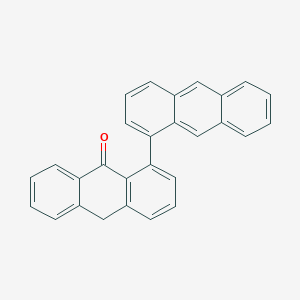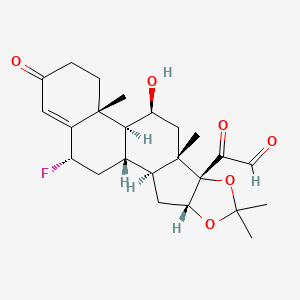
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is a chemical compound with the molecular formula C18H18INS It is a thiazolium salt, characterized by the presence of a thiazole ring substituted with phenyl, ethyl, and methyl groups, and an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide typically involves the reaction of 2-methyl-4,5-diphenylthiazole with ethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or ethanol. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Addition reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 4,5-Diphenyl-3-ethyl-2-methylthiazolium chloride when using chloride ions.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or its substituents.
Applications De Recherche Scientifique
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolium salts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide involves its interaction with specific molecular targets. The thiazolium ring can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Diphenyl-2-methylthiazolium iodide
- 3-Ethyl-2-methylthiazolium iodide
- 4,5-Diphenylthiazolium iodide
Comparison
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is unique due to the presence of both ethyl and methyl groups on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
97453-89-9 |
|---|---|
Formule moléculaire |
C18H18INS |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
3-ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C18H18NS.HI/c1-3-19-14(2)20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SBQUDTMUNCFHNJ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)

![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)


![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)


![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)

